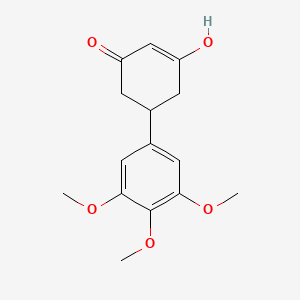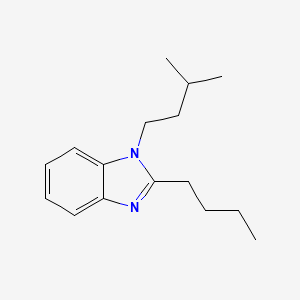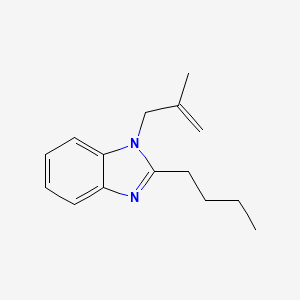![molecular formula C25H31N3O B3926505 N-bicyclo[2.2.1]hept-2-yl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B3926505.png)
N-bicyclo[2.2.1]hept-2-yl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide
Descripción general
Descripción
N-bicyclo[2.2.1]hept-2-yl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, commonly known as BRL-15572, is a novel compound that has been extensively studied due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of BRL-15572 is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic system of the brain, which is involved in reward and motivation pathways. By blocking the D3 receptor, BRL-15572 may modulate the release of dopamine and other neurotransmitters, leading to its therapeutic effects.
Biochemical and physiological effects:
BRL-15572 has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been found to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation. It has also been found to reduce the levels of corticosterone, a stress hormone, in animal models. These effects suggest that BRL-15572 may have potential therapeutic applications in the treatment of mood disorders and stress-related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRL-15572 has several advantages for lab experiments, including its high potency and selectivity for the D3 receptor. It has also been found to exhibit good pharmacokinetic properties, such as high oral bioavailability and good brain penetration. However, there are some limitations to its use in lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
There are several future directions for the research and development of BRL-15572. One potential area of application is in the treatment of drug addiction and withdrawal symptoms, where it has shown promising results in preclinical studies. Another area of interest is in the treatment of mood disorders and stress-related conditions, where it may have potential as an alternative to conventional antidepressants and anxiolytics. Further research is also needed to fully understand the mechanism of action of BRL-15572 and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, BRL-15572 is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its selective antagonism of the dopamine D3 receptor makes it a promising candidate for the treatment of various disease conditions, including drug addiction, mood disorders, and stress-related conditions. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Aplicaciones Científicas De Investigación
BRL-15572 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. The compound has shown promising results in preclinical studies, and further research is underway to explore its clinical potential.
Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O/c29-25(26-24-17-20-8-11-22(24)16-20)21-9-6-19(7-10-21)18-27-12-14-28(15-13-27)23-4-2-1-3-5-23/h1-7,9-10,20,22,24H,8,11-18H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIPFSJGQQAPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C3=CC=C(C=C3)CN4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3926428.png)

![4-methoxy-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B3926452.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3926464.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3926472.png)
![11-(3-bromophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926482.png)

![10-benzoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926490.png)
![2'-{[(2-methyl-4-nitrophenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3926492.png)
![ethyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3926501.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)methanamine](/img/structure/B3926511.png)
![11-(4-chlorophenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926512.png)

![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B3926517.png)